molecular formula C5H4ClNO3 B1628690 3-Isoxazolecarboxylicacid, 5-(chloromethyl)- CAS No. 3209-41-4

3-Isoxazolecarboxylicacid, 5-(chloromethyl)-

Cat. No.: B1628690
CAS No.: 3209-41-4
M. Wt: 161.54 g/mol
InChI Key: RFQAZQHGFPGMSU-UHFFFAOYSA-N
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Description

3-Isoxazolecarboxylicacid, 5-(chloromethyl)- is a heterocyclic compound featuring an isoxazole ring, which is a five-membered ring containing one oxygen and one nitrogen atom at adjacent positions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Isoxazolecarboxylicacid, 5-(chloromethyl)- typically involves the cycloaddition of nitrile oxides to alkenes or acetylenes. One efficient method involves the reaction of aldoximes with 2,3-dichloropropene in the presence of an oxidizing system such as Oxone®–NaCl–Na₂CO₃ in an aqueous medium . This method avoids the use of organic oxidants, bases, and solvents, making it environmentally friendly.

Industrial Production Methods: Industrial production methods for this compound often employ similar cycloaddition reactions but on a larger scale. The use of microwave-assisted synthesis has also been explored to enhance reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions: 3-Isoxazolecarboxylicacid, 5-(chloromethyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.

    Oxidation: Reagents like Oxone® and other inorganic oxidants are used.

    Reduction: Reducing agents such as sodium borohydride can be employed.

Major Products: The major products formed from these reactions include various substituted isoxazole derivatives, which can have different biological activities and applications .

Properties

IUPAC Name

5-(chloromethyl)-1,2-oxazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClNO3/c6-2-3-1-4(5(8)9)7-10-3/h1H,2H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFQAZQHGFPGMSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(ON=C1C(=O)O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50619085
Record name 5-(Chloromethyl)-1,2-oxazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50619085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3209-41-4
Record name 5-(Chloromethyl)-1,2-oxazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50619085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

14 g (250 mmol) of potassium hydroxide were added to 47.3 g (250 mmol) of ethyl 5-chloromethylisoxazole-3-carboxylate in 150 ml of ethanol, and the reaction mixture was stirred for 6 hours at 60-70° C. After cooling, the mixture was concentrated in vacuo, the residue was taken up in water and extracted with ether, the aqueous phase was acidified with hydrochloric acid and subsequently extracted repeatedly with ether, and the ether phase was dried over sodium sulfate and concentrated in vacuo (oil pump, 50° C.). 31 g of the required product resulted (77% of theory)
Quantity
14 g
Type
reactant
Reaction Step One
Quantity
47.3 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

47.3 g (250 mmol) of ethyl 5-chloromethylisoxazole-3-carboxylate in 150 ml of ethanol were mixed with 14 g (250 mmol) of potassium hydroxide, and the mixture was stirred at 60-70° C. for 6 h. After cooling and concentration under reduced pressure, the residue was taken up in water and extracted with ether, the aqueous phase was acidified with hydrochloric acid and then extracted several times with ether, and the ether phase was dried over sodium sulfate and concentrated under reduced pressure (oil pump, 50° C.). 31 g of the required product were obtained (77% of theory).
Quantity
47.3 g
Type
reactant
Reaction Step One
Quantity
14 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Isoxazolecarboxylicacid, 5-(chloromethyl)-
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